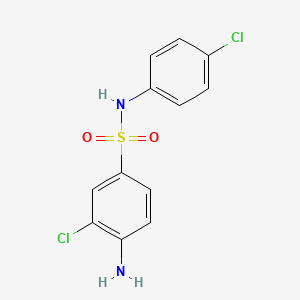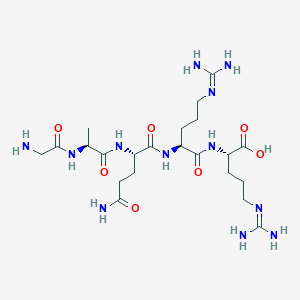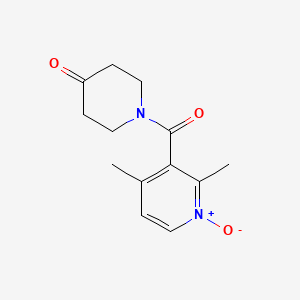![molecular formula C10H14N2O6S B12599676 N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 886448-27-7](/img/structure/B12599676.png)
N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a hydroxyethoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrobenzenesulfonyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This often involves using more efficient solvents and catalysts, as well as continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The hydroxyethoxyethyl chain can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: 4-amino-N-[2-(2-hydroxyethoxy)ethyl]benzene-1-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzenesulfonic acid and 2-(2-hydroxyethoxy)ethanol.
Aplicaciones Científicas De Investigación
N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzamide: Similar structure but with an amide group instead of a sulfonamide group.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: Contains a similar hydroxyethoxyethyl chain but with a different aromatic substituent.
Uniqueness
N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
886448-27-7 |
|---|---|
Fórmula molecular |
C10H14N2O6S |
Peso molecular |
290.30 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethoxy)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O6S/c13-6-8-18-7-5-11-19(16,17)10-3-1-9(2-4-10)12(14)15/h1-4,11,13H,5-8H2 |
Clave InChI |
AXSOURPFBODNMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)


![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)



![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)

![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![(R)-N-[(R)-alpha-Methylbenzyl]-2-methyl-beta-alanine](/img/structure/B12599647.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)
